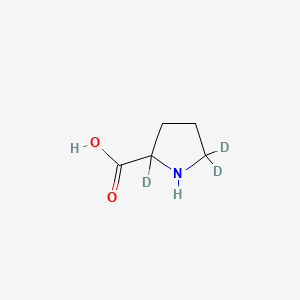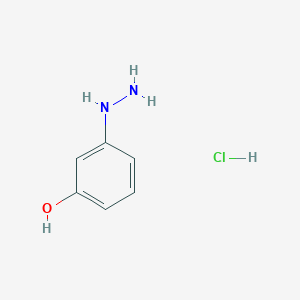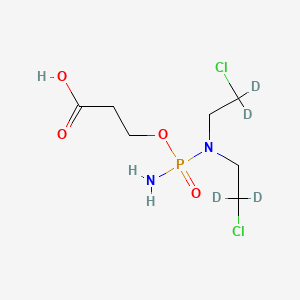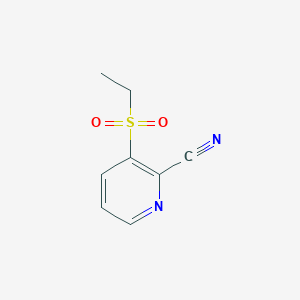
DL-Proline-2,5,5-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Proline-2,5,5-d3 is a deuterated form of proline, an amino acid that plays a crucial role in protein synthesis. The compound is labeled with deuterium at the 2, 5, and 5 positions, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Proline-2,5,5-d3 typically involves the incorporation of deuterium into the proline molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The product is then purified using techniques such as crystallization or chromatography to ensure high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Proline-2,5,5-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxyproline under oxidative conditions.
Reduction: Reduction of the carboxyl group to form prolinol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Hydroxyproline.
Reduction: Prolinol.
Substitution: N-substituted proline derivatives.
Applications De Recherche Scientifique
DL-Proline-2,5,5-d3 is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.
Biology: Used in metabolic studies to trace the incorporation of proline into proteins.
Medicine: Investigated for its potential role in drug development and metabolic research.
Industry: Employed in the synthesis of labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of DL-Proline-2,5,5-d3 involves its incorporation into proteins and peptides, where it can influence the folding and stability of these biomolecules. The deuterium labeling allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, providing insights into their function and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline-2,5,5-d3: A similar deuterated form but with a specific stereochemistry.
DL-Proline-2-d1: Deuterated at a different position.
L-Proline-13C5,15N: Labeled with carbon-13 and nitrogen-15 isotopes
Uniqueness
DL-Proline-2,5,5-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic purity and specific labeling positions make it a valuable tool for detailed molecular investigations .
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
2,5,5-trideuteriopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i3D2,4D |
Clé InChI |
ONIBWKKTOPOVIA-FBYXXYQPSA-N |
SMILES isomérique |
[2H]C1(CCC(N1)([2H])C(=O)O)[2H] |
SMILES canonique |
C1CC(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)


![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)

![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)






![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
